molecular formula C23H21NO2 B2862095 N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide CAS No. 620590-34-3

N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide

Cat. No.: B2862095
CAS No.: 620590-34-3
M. Wt: 343.426
InChI Key: QCWVPKPBUDXYJW-UHFFFAOYSA-N
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Description

N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide is a complex organic compound that features a naphthofuran moiety, an ethyl group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthofuran core: This can be achieved through cyclization reactions involving naphthalene derivatives and suitable reagents.

    Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides under basic conditions.

    Attachment of the tolyl group: This can be done through acylation reactions using tolyl chloride and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group.

Uniqueness

N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-3-24(19-9-6-7-16(2)13-19)22(25)14-18-15-26-21-12-11-17-8-4-5-10-20(17)23(18)21/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWVPKPBUDXYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CC2=COC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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